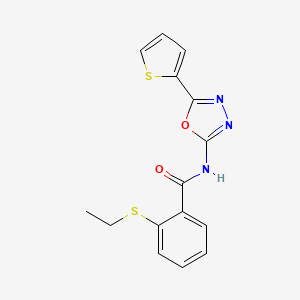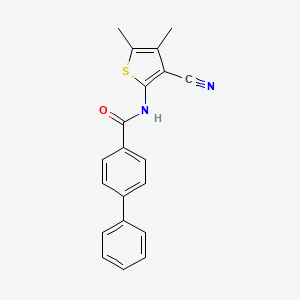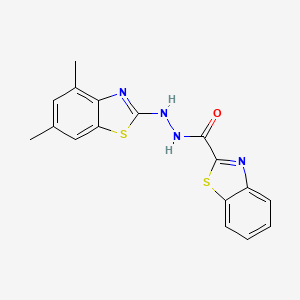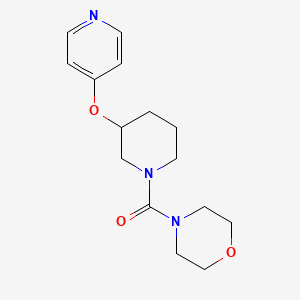
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPM is a small molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Morpholino Oligos in Gene Function Studies
Morpholino oligomers have been applied in inhibiting gene function across a variety of model organisms. This approach offers a relatively simple and rapid method to study gene function, highlighting the adaptability of morpholino technology in genetic research. The successes and limitations of using morpholinos for targeting both maternal and zygotic gene functions have been comprehensively reviewed, underscoring their value in developmental biology studies (Heasman, 2002).
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine derivatives demonstrate a broad spectrum of pharmaceutical applications, with recent scientific advancements developing new methods for their synthesis. These compounds, including morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, are part of a class that shows potent pharmacophoric activities, further emphasizing their significance in drug development and therapeutic applications (Al-Ghorbani Mohammed et al., 2015).
Photocatalytic Degradation of Pollutants
The compound morpholine, part of the chemical structure of morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, has been involved in studies on the photocatalytic degradation of pollutants. These studies aim to understand the intermediate products and mechanisms underlying the photocatalytic pathways, offering insights into the environmental applications of morpholine derivatives (Pichat, 1997).
Neuroprotective Mechanisms in Cerebral Ischemia
Research on citicoline, a compound related to morpholine derivatives through its biological pathways, highlights the neuroprotective mechanisms it offers in the context of cerebral ischemia. These findings suggest potential therapeutic applications of morpholine derivatives in treating neurological conditions, demonstrating the versatility of this chemical class in addressing a range of health issues (Adibhatla & Hatcher, 2002).
Phosphorus-containing Polymers in Biomedicine
The application of morpholine derivatives in biomedical engineering is evident in the development of phosphorus-containing polymers. These materials are praised for their biocompatibility and potential in dentistry, regenerative medicine, and drug delivery, indicating the broad utility of morpholine frameworks in creating advanced biomedical solutions (Monge et al., 2011).
Propriétés
IUPAC Name |
morpholin-4-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(17-8-10-20-11-9-17)18-7-1-2-14(12-18)21-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMDRYKRQCRZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(3-(pyridin-4-yloxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2616325.png)
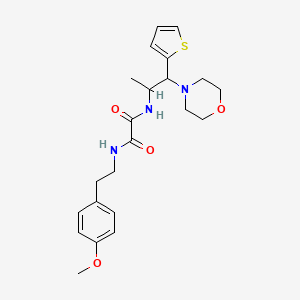

![N-(benzo[d]thiazol-6-yl)-2-((4-chlorophenyl)thio)acetamide](/img/structure/B2616331.png)


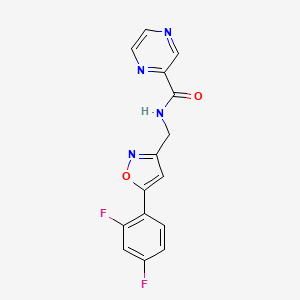
![(E)-N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2616336.png)
![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)
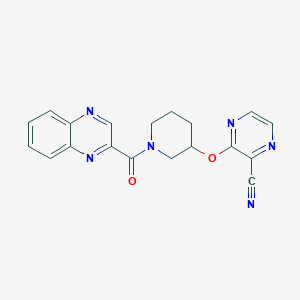
![(3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B2616343.png)
